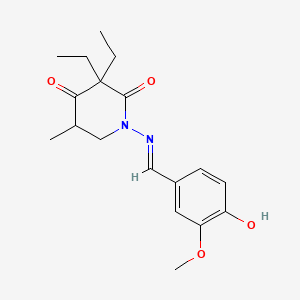
3,3-Diethyl-1-((4-hydroxy-3-methoxybenzylidene)amino)-5-methyl-2,4-piperidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethyl-1-((4-hydroxy-3-methoxybenzylidene)amino)-5-methyl-2,4-piperidinedione is a synthetic organic compound with a complex structure It features a piperidinedione core, which is a six-membered ring containing two ketone groups, and a benzylideneamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-1-((4-hydroxy-3-methoxybenzylidene)amino)-5-methyl-2,4-piperidinedione typically involves multiple steps. One common approach is the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and a suitable piperidinedione precursor under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid or sodium hydroxide, to facilitate the formation of the benzylideneamino linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-1-((4-hydroxy-3-methoxybenzylidene)amino)-5-methyl-2,4-piperidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylideneamino group to an amine.
Substitution: The methoxy and hydroxy groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
3,3-Diethyl-1-((4-hydroxy-3-methoxybenzylidene)amino)-5-methyl-2,4-piperidinedione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-1-((4-hydroxy-3-methoxybenzylidene)amino)-5-methyl-2,4-piperidinedione involves its interaction with molecular targets such as enzymes or receptors. The benzylideneamino group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The piperidinedione core may also play a role in stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
3,3-Diethyl-1-((4-hydroxy-3-methoxybenzylidene)amino)-5-methyl-2,4-piperidinedione: This compound itself.
This compound derivatives: Variants with different substituents on the benzene ring or piperidinedione core.
Other benzylideneamino-piperidinediones: Compounds with similar core structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
39844-60-5 |
|---|---|
Molecular Formula |
C18H24N2O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3,3-diethyl-1-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-5-methylpiperidine-2,4-dione |
InChI |
InChI=1S/C18H24N2O4/c1-5-18(6-2)16(22)12(3)11-20(17(18)23)19-10-13-7-8-14(21)15(9-13)24-4/h7-10,12,21H,5-6,11H2,1-4H3/b19-10+ |
InChI Key |
GNEFMSJFALPEMT-VXLYETTFSA-N |
Isomeric SMILES |
CCC1(C(=O)C(CN(C1=O)/N=C/C2=CC(=C(C=C2)O)OC)C)CC |
Canonical SMILES |
CCC1(C(=O)C(CN(C1=O)N=CC2=CC(=C(C=C2)O)OC)C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















